Cas no 1251564-06-3 (4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide)

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide is a heterocyclic compound featuring a quinazoline-dione core linked to a benzamide moiety via a methylene bridge, with an additional pyridinylmethyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in disease pathways. The quinazoline-dione group may confer stability and binding affinity, while the pyridine and benzamide functionalities could enhance solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound’s well-defined synthetic route ensures reproducibility, supporting its use in research applications.
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide structure
1251564-06-3 structure
Product name:4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide
CAS No:1251564-06-3
MF:C22H18N4O3
Molecular Weight:386.403324604034
CID:6192537
PubChem ID:49669182

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide
    • 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
    • AKOS024486262
    • 1251564-06-3
    • 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
    • F3407-3726
    • インチ: 1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29)
    • InChIKey: ITJIOPFYNPTYNK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2NC(N1CC1C=CC(C(NCC2C=NC=CC=2)=O)=CC=1)=O

計算された属性

  • 精确分子量: 386.13789045g/mol
  • 同位素质量: 386.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 617
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.4Ų
  • XLogP3: 1.8

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-3726-1mg
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide
1251564-06-3
1mg
$54.0 2023-09-10

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 関連文献

4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamideに関する追加情報

Recent Advances in the Study of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide (CAS: 1251564-06-3)

The compound 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide (CAS: 1251564-06-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific protein-protein interactions (PPIs) involved in cancer progression. The quinazolinone core structure, combined with the pyridinylmethylbenzamide moiety, contributes to its high binding affinity and selectivity. Researchers have employed X-ray crystallography and molecular docking studies to elucidate the binding mode of this compound with its target proteins, providing valuable insights for further optimization.

In vitro and in vivo experiments have demonstrated promising anticancer activity, particularly in models of breast and lung cancer. The compound exhibits low cytotoxicity against normal cells, suggesting a favorable therapeutic window. Additionally, pharmacokinetic studies indicate good oral bioavailability and metabolic stability, making it a viable candidate for further preclinical development.

Ongoing research is exploring the potential of this compound in combination therapies, where it may synergize with existing chemotherapeutic agents to enhance efficacy and reduce resistance. Furthermore, structural modifications are being investigated to improve its solubility and reduce potential off-target effects.

In conclusion, 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide represents a promising lead compound in the development of novel anticancer therapies. Continued research efforts are expected to further validate its therapeutic potential and advance its translation into clinical applications.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.